molecular formula C7H9N3O4 B8537667 2-(4-methoxycarbonyltriazol-1-yl)propanoic acid CAS No. 467235-15-0

2-(4-methoxycarbonyltriazol-1-yl)propanoic acid

Cat. No.: B8537667
CAS No.: 467235-15-0
M. Wt: 199.16 g/mol
InChI Key: GTAWINYLPOBCFF-UHFFFAOYSA-N
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Description

2-(4-methoxycarbonyltriazol-1-yl)propanoic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxycarbonyltriazol-1-yl)propanoic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles under mild conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent .

Industrial Production Methods

Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow reactors to enhance reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxycarbonyltriazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form triazole N-oxides.

    Reduction: Reduction of the ester group to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions at the triazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include triazole N-oxides, alcohol derivatives, and substituted triazoles, respectively .

Scientific Research Applications

2-(4-methoxycarbonyltriazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxycarbonyltriazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Triazole-4-carboxylic acid
  • 4-(Methoxycarbonyl)-1H-1,2,3-triazole
  • 2-(1H-1,2,3-Triazol-1-yl)acetic acid

Uniqueness

2-(4-methoxycarbonyltriazol-1-yl)propanoic acid is unique due to the presence of both the triazole ring and the ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

CAS No.

467235-15-0

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

2-(4-methoxycarbonyltriazol-1-yl)propanoic acid

InChI

InChI=1S/C7H9N3O4/c1-4(6(11)12)10-3-5(8-9-10)7(13)14-2/h3-4H,1-2H3,(H,11,12)

InChI Key

GTAWINYLPOBCFF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=C(N=N1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1.87 g (22.3 mmol) of methyl prop-2-ynoate in 40 mL of toluene was added 1.9 g (11 mmol) of tert-butyl 2-azidopropanate. The reaction mixture was heated at 100° C. for 3 h then cooled to ambient temperature. All volatiles were removed under reduced pressure and the crude residue purified by column chromatography on silica gel eluting with a 5 to 25% acetone in hexanes gradient to afford the title compounds.
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
tert-butyl 2-azidopropanate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 0.55 g (2.2 mmol) of methyl 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate from step A in 3 mL of anhydrous 1,4-dioxane was added 2.7 mL (11 mmol) of a 4.0 M hydrogen chloride solution in 1,4-dioxane. The resulting mixture was stirred for 1 h and then evaporated to dryness to afford the title compound as an off-white solid (0.40 g, 93%). 1HNMR (500 MHz, CD3OD) δ: 8.67 (s, 1H), 5.60 (q, J=7.3 Hz, 1H), 3.90 (s, 3H), 1.88 (d, J=7.3 Hz, 3H). LC-MS: m/z (ES) 200 (MH)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93%

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